Methyl 4-chloro-8-methoxyquinoline-2-carboxylate
Overview
Description
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Methyl 4-chloro-8-methoxyquinoline-2-carboxylate involves the reaction of methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled and poured onto a water-ice mixture, followed by extraction with ethyl acetate (EtOAc), washing with saturated sodium chloride (NaCl) solution, drying over sodium sulfate (Na2SO4), and evaporation to dryness .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Scientific Research Applications
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methoxyquinoline: A related compound with similar chemical properties.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Another derivative with slight structural differences.
Quinolinyl-pyrazoles: Compounds that share the quinoline core structure but have additional functional groups
Uniqueness
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group at the 8-position and a carboxylate ester at the 2-position makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound has been studied primarily for its antimicrobial and anticancer properties. Research indicates that this compound exhibits promising activity against various cancer cell lines and pathogenic microorganisms.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to reduced cell proliferation.
- Induction of Apoptosis : It is believed to trigger apoptosis in cancer cells, which contributes to its anticancer effects.
- Modulation of Signaling Pathways : By interacting with various receptors, it influences pathways related to cell growth and death.
Case Studies and Research Findings
-
Antiproliferative Activity
- A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against several cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents .
- Selectivity for Cancer Cells
- Comparative Analysis
Efficacy Against Pathogens
This compound has also been investigated for its antimicrobial properties:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Klebsiella pneumoniae | 50 | |
Pseudomonas aeruginosa | 75 |
This table summarizes the minimum inhibitory concentrations (MIC) against various pathogens, indicating the compound's potential as an antimicrobial agent.
Structural Insights
The unique structure of this compound contributes significantly to its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Quinoline core with methoxy and carboxylate groups | Versatile scaffold for drug development |
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Ethyl instead of methyl on carboxylate | Affects solubility and activity |
Quinolinyl-pyrazoles | Additional pyrazole moiety | Enhanced biological activity |
This structural comparison illustrates how variations in functional groups can influence the biological properties of quinoline derivatives.
Properties
IUPAC Name |
methyl 4-chloro-8-methoxyquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-5-3-4-7-8(13)6-9(12(15)17-2)14-11(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTUWNXMLLXTKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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